molecular formula C10H13BFNO3 B596700 (3-Fluoro-5-morpholinophenyl)boronic acid CAS No. 1217500-95-2

(3-Fluoro-5-morpholinophenyl)boronic acid

Cat. No.: B596700
CAS No.: 1217500-95-2
M. Wt: 225.026
InChI Key: LZZMZSFQBPERPZ-UHFFFAOYSA-N
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Description

(3-Fluoro-5-morpholinophenyl)boronic acid is an organoboron compound with the molecular formula C10H13BFNO3. It is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a fluoro group and a morpholine ring. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Fluoro-5-morpholinophenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 3-fluoro-5-morpholinophenyl bromide using bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is carried out under an inert atmosphere at elevated temperatures to facilitate the formation of the boronic acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby enhancing the yield and purity of the product. The use of automated systems for reagent addition and product isolation further streamlines the production process .

Chemical Reactions Analysis

Types of Reactions: (3-Fluoro-5-morpholinophenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds. This reaction is highly valued for its mild conditions and functional group tolerance .

Common Reagents and Conditions:

Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

(3-Fluoro-5-morpholinophenyl)boronic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules through cross-coupling reactions.

    Biology: It serves as a precursor for the synthesis of biologically active compounds, including enzyme inhibitors and receptor modulators.

    Medicine: It is involved in the development of novel therapeutic agents, particularly in the field of oncology and infectious diseases.

    Industry: It is used in the production of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of (3-Fluoro-5-morpholinophenyl)boronic acid in cross-coupling reactions involves the formation of a palladium complex with the boronic acid. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired biaryl product. The presence of the fluoro and morpholine groups enhances the reactivity and selectivity of the boronic acid in these reactions .

Comparison with Similar Compounds

  • Phenylboronic acid
  • 4-Methoxyphenylboronic acid
  • 3-Chlorophenylboronic acid

Comparison: (3-Fluoro-5-morpholinophenyl)boronic acid is unique due to the presence of both a fluoro group and a morpholine ring on the phenyl ring. This dual substitution enhances its reactivity and selectivity in cross-coupling reactions compared to other boronic acids. Additionally, the morpholine ring imparts water solubility, making it more versatile in aqueous reactions .

Properties

IUPAC Name

(3-fluoro-5-morpholin-4-ylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BFNO3/c12-9-5-8(11(14)15)6-10(7-9)13-1-3-16-4-2-13/h5-7,14-15H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZZMZSFQBPERPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)F)N2CCOCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30675220
Record name [3-Fluoro-5-(morpholin-4-yl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30675220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217500-95-2
Record name [3-Fluoro-5-(morpholin-4-yl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30675220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Fluoro-5-morpholinophenylboronic acid
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